2,5-Dibromo-1-tritylimidazole

Übersicht

Beschreibung

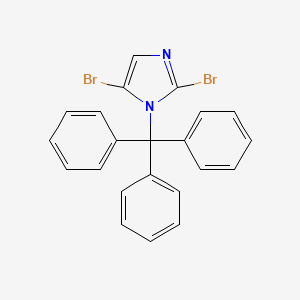

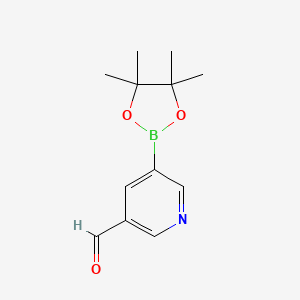

2,5-Dibromo-1-tritylimidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. The compound is not directly mentioned in the provided papers, but it is related to the 2,4,5-trisubstituted imidazoles that are discussed extensively. These papers focus on the synthesis, properties, and potential applications of various imidazole derivatives.

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted imidazoles, which are structurally similar to 2,5-Dibromo-1-tritylimidazole, has been achieved through several methods. One approach utilizes a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions, which offers excellent yields and a cleaner reaction profile . Another method involves microwave-assisted synthesis, where cyclization to N-hydroxyimidazole followed by thermal reduction of the N-O bond occurs . Ultrasound-promoted synthesis using zirconium (IV) acetylacetonate as a catalyst under ambient conditions has also been reported, providing excellent yields and milder conditions . Additionally, room temperature ionic liquids have been used to promote the synthesis without any added catalyst, resulting in excellent isolated yields . A divergent and regioselective synthesis from a common intermediate has been developed, illustrating the versatility of methods available for synthesizing imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2,5-Dibromo-1-tritylimidazole, is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution pattern on the imidazole ring can significantly influence the compound's properties and reactivity. The papers provided do not directly analyze the molecular structure of 2,5-Dibromo-1-tritylimidazole, but they do discuss the structural aspects of related compounds, such as 2,4,5-triarylimidazoles and 1,2,4- and 1,2,5-trisubstituted imidazoles .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by the substituents on the ring. For instance, the synthesis of 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry demonstrates the potential for further functionalization of the imidazole ring . The use of fluorinated graphene oxide as a catalyst for the synthesis of 2,4,5-triarylimidazole derivatives indicates the possibility of various chemical reactions involving imidazole derivatives . Moreover, the direct synthesis of 2,4,5-trisubstituted imidazoles via cycloadditions of α,β-unsaturated ketones/aldehydes and N'-hydroxyl imidamides shows the versatility of imidazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The papers provided do not specifically discuss the properties of 2,5-Dibromo-1-tritylimidazole, but they do provide insights into the properties of related compounds. For example, the solvent-free synthesis of 2,4,5-triarylimidazolines suggests that the physical properties of these compounds allow for such synthetic approaches . The environmentally benign synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles indicates that the chemical properties of imidazole derivatives can be exploited in green chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- The synthesis of triarylimidazoles, including derivatives similar to 2,5-Dibromo-1-tritylimidazole, has been optimized using green chemistry principles. Techniques such as aqueous solution reactions, microwave irradiation, and solvent-free methods under microwave conditions have been explored for efficient and environmentally friendly synthesis. These methodologies offer rapid screening and potential for a wide range of applications in drug development and material science (Chauveau et al., 2010), (Samanta et al., 2013), (Zhou et al., 2009).

Medicinal Chemistry and Biological Activities

- Triarylimidazole derivatives, similar to 2,5-Dibromo-1-tritylimidazole, have shown promising results in medicinal chemistry due to their antimicrobial and antimycobacterial properties. Studies have demonstrated the potential of these compounds in combating bacterial and fungal strains, thus paving the way for novel therapeutic agents (KranthiKumar & Sreenivasulu, 2019).

Photophysical Properties and Ion Recognition

- The photophysical properties of triarylimidazole compounds have been explored for various applications, including their use as chemosensors for ion recognition. These properties make them valuable in probing DNA structures and potentially as therapeutic agents due to their capacity to bind or interact with DNA. The integration of heterocyclic systems into natural amino acids can add extra functionality, broadening the scope of these compounds in scientific research (Esteves, Raposo & Costa, 2013).

Material Science and Catalysis

- In material science, 2,5-Dibromo-1-tritylimidazole-related compounds have been utilized for the development of novel catalysts and materials. For instance, a palladium complex with 1-Tritylimidazole ligand has been synthesized and characterized for its high efficiency in coupling reactions, showcasing its potential in synthetic chemistry and material development (Liu, Liu & Zhao, 2016).

Electron Transfer and Redox Mediators

- The role of triarylimidazoles as redox mediators in electrochemical C-H bonds activation and functionalization has been studied. Insights into electron transfer kinetics and their comparison with other organic electron transfer redox mediators have contributed to understanding the process of electrocatalytic oxidation and offer guidelines for further development (Lu et al., 2014).

Safety And Hazards

The safety data sheet for 2,5-Dibromo-1-tritylimidazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

Eigenschaften

IUPAC Name |

2,5-dibromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2N2/c23-20-16-25-21(24)26(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUUMQXVXRVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CN=C4Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407400 | |

| Record name | 2,5-dibromo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-1-tritylimidazole | |

CAS RN |

850429-53-7 | |

| Record name | 2,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dibromo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1-tritylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)